tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Overview
Description
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a cyclopropyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a protecting group for amines. The reaction conditions typically include mild temperatures and the presence of catalysts to ensure high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of protected amines and carbamates.
Biology: The compound is used in biochemical assays and as a building block for more complex molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate exerts its effects involves interactions with molecular targets and pathways. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGQZAUMPALUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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